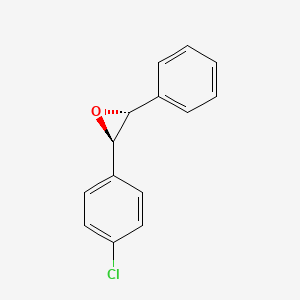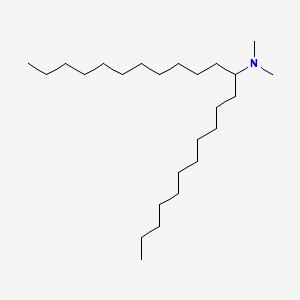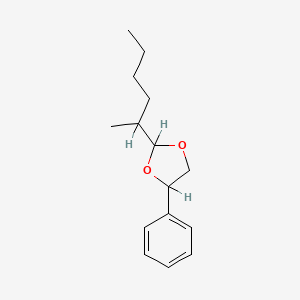
((4-(2-Hydroxyethoxy)-3-methoxyphenyl)methylene)malonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((4-(2-Hydroxyethoxy)-3-methoxyphenyl)methylene)malonic acid is an organic compound with a complex structure that includes hydroxyethoxy, methoxyphenyl, and methylenemalonic acid moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((4-(2-Hydroxyethoxy)-3-methoxyphenyl)methylene)malonic acid typically involves the reaction of 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde with malonic acid in the presence of a base. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group reacts with the active methylene group of malonic acid to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
((4-(2-Hydroxyethoxy)-3-methoxyphenyl)methylene)malonic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The methoxyphenyl group can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles for substitution reactions include halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy group can yield aldehydes or ketones, while reduction of the methoxyphenyl group can yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((4-(2-Hydroxyethoxy)-3-methoxyphenyl)methylene)malonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biology, this compound can be used in the study of enzyme-catalyzed reactions involving malonic acid derivatives. It can also serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound has potential applications in drug development. Its structure can be modified to create new pharmaceutical compounds with desired therapeutic properties.
Industry
In industry, this compound can be used in the production of polymers and other materials. Its functional groups allow for various chemical modifications, making it useful in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of ((4-(2-Hydroxyethoxy)-3-methoxyphenyl)methylene)malonic acid involves its interaction with specific molecular targets. The hydroxyethoxy and methoxyphenyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The malonic acid moiety can act as a chelating agent, binding to metal ions and affecting their availability in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-pyrones: These compounds share the hydroxy and methoxy functional groups and have similar applications in organic synthesis and drug development.
4-Hydroxy-2-quinolones: These compounds also contain hydroxy and methoxy groups and are used in the synthesis of biologically active molecules.
Uniqueness
((4-(2-Hydroxyethoxy)-3-methoxyphenyl)methylene)malonic acid is unique due to its combination of hydroxyethoxy, methoxyphenyl, and methylenemalonic acid moieties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
63754-83-6 |
|---|---|
Molekularformel |
C13H14O7 |
Molekulargewicht |
282.25 g/mol |
IUPAC-Name |
2-[[4-(2-hydroxyethoxy)-3-methoxyphenyl]methylidene]propanedioic acid |
InChI |
InChI=1S/C13H14O7/c1-19-11-7-8(2-3-10(11)20-5-4-14)6-9(12(15)16)13(17)18/h2-3,6-7,14H,4-5H2,1H3,(H,15,16)(H,17,18) |
InChI-Schlüssel |
GQCJZJRQPUJBML-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=C(C(=O)O)C(=O)O)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















